N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide is a complex organic compound that features a thiophene ring, a nicotinamide moiety, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the hydroxypropyl group through a Grignard reaction. The nicotinamide moiety can be attached via an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and the hydroxy group can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the nitro group can yield amines.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxy and thiophene groups play crucial roles in these interactions, potentially affecting pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-3-(phenyl)propyl)-2-(methylthio)nicotinamide: Similar structure but with a phenyl group instead of a thiophene ring.
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(ethylthio)nicotinamide: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to similar compounds with phenyl or other aromatic rings. This uniqueness can lead to different biological activities and applications in material science.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-19-14-10(4-2-7-16-14)13(18)15-8-6-11(17)12-5-3-9-20-12/h2-5,7,9,11,17H,6,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMUHNYTCXOOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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